2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde
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Overview
Description
2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde is a complex organic compound that belongs to the class of fused heterocycles. This compound is characterized by the presence of a pyrrolo[2,1-f][1,2,4]triazine core, which is a bicyclic structure containing nitrogen atoms.
Preparation Methods
The synthesis of 2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the formation of the pyrrolo[2,1-f][1,2,4]triazine core from pyrrole derivatives. This process typically includes steps such as bromohydrazone formation, triazinium dicyanomethylide formation, and subsequent cyclization . Industrial production methods often employ transition metal-mediated synthesis and multistep synthesis protocols to ensure high yield and purity .
Chemical Reactions Analysis
2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition is particularly useful in cancer therapy, where the overactivation of kinases is a common feature .
Comparison with Similar Compounds
2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde is unique due to its specific structural features and reactivity. Similar compounds include:
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral drug used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their functional groups and specific applications, highlighting the versatility and importance of this chemical scaffold .
Properties
Molecular Formula |
C8H5Cl2N3O |
---|---|
Molecular Weight |
230.05 g/mol |
IUPAC Name |
2-(2,4-dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde |
InChI |
InChI=1S/C8H5Cl2N3O/c9-7-6-2-1-5(3-4-14)13(6)12-8(10)11-7/h1-2,4H,3H2 |
InChI Key |
AYUPLLTYXJFTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC(=N2)Cl)Cl)CC=O |
Origin of Product |
United States |
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